
hCA XII-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hCA XII-IN-6, also known as Compound 4d, is a potent inhibitor of human carbonic anhydrase XII (hCA XII) with a Ki value of 84.2 nM. This compound exhibits significant anti-proliferative effects, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hCA XII-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by research institutions or companies. general synthetic methods for carbonic anhydrase inhibitors often involve the use of sulfonamide groups, which are known to bind effectively to the zinc ion in the enzyme’s active site .
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. Typically, the production of such specialized compounds involves scaling up laboratory synthesis methods while ensuring purity and consistency. This often requires advanced techniques in chemical engineering and process optimization .
Chemical Reactions Analysis
Types of Reactions
hCA XII-IN-6 primarily undergoes reactions typical of sulfonamide-containing compounds. These include:
Substitution Reactions: Involving the replacement of one functional group with another.
Oxidation and Reduction Reactions: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and the stability of the compound under those conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For instance, hydrolysis may yield sulfonamide derivatives, while oxidation could produce sulfonic acids .
Scientific Research Applications
hCA XII-IN-6 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Cancer Research: Due to its potent inhibitory effects on hCA XII, this compound is used to study the role of this enzyme in cancer cell proliferation, invasion, and metastasis.
Biological Studies: It helps in understanding the physiological and pathological roles of carbonic anhydrase XII in various tissues.
Drug Development: This compound serves as a lead compound for developing new drugs targeting carbonic anhydrase XII, potentially leading to novel cancer therapies.
Mechanism of Action
hCA XII-IN-6 exerts its effects by binding to the zinc ion in the active site of carbonic anhydrase XII. This binding inhibits the enzyme’s activity, which is crucial for maintaining pH balance in cells. By inhibiting hCA XII, this compound disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased cell death .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Ethoxzolamide: Used in the treatment of glaucoma and as a diuretic.
Uniqueness of hCA XII-IN-6
This compound is unique due to its high selectivity and potency for carbonic anhydrase XII. Unlike other inhibitors, it exhibits significant anti-proliferative effects, making it particularly valuable in cancer research .
Properties
Molecular Formula |
C11H9N5O3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-[(E)-(2-hydroxy-1H-indol-3-yl)methylideneamino]-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C11H9N5O3S2/c12-21(18,19)11-16-15-10(20-11)13-5-7-6-3-1-2-4-8(6)14-9(7)17/h1-5,14,17H,(H2,12,18,19)/b13-5+ |
InChI Key |
KVPAZMAIDWONPC-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)/C=N/C3=NN=C(S3)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=NN=C(S3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


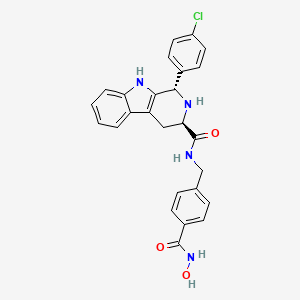
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)

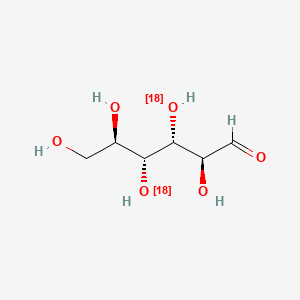
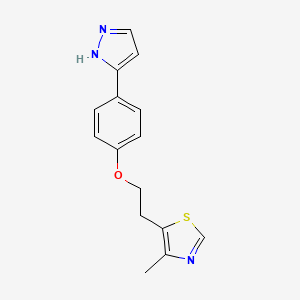
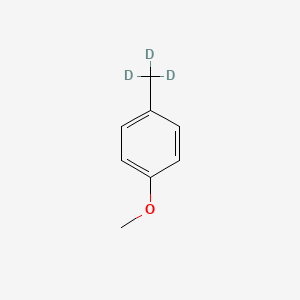
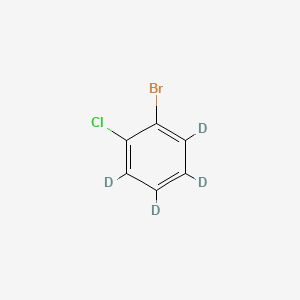
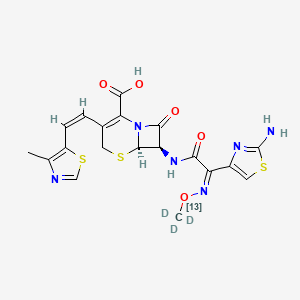





![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
